molecular formula C18H18O4S B3048358 Oxirane, 2,2'-[thiobis(4,1-phenyleneoxymethylene)]bis- CAS No. 16558-06-8

Oxirane, 2,2'-[thiobis(4,1-phenyleneoxymethylene)]bis-

Cat. No.: B3048358
CAS No.: 16558-06-8
M. Wt: 330.4 g/mol
InChI Key: HIPITKSLDBPUIB-UHFFFAOYSA-N
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Description

Oxirane, 2,2’-[thiobis(4,1-phenyleneoxymethylene)]bis-: is a chemical compound with the molecular formula C18H18O4S and a molecular weight of 330.4 g/mol . It is also known by its CAS number 16558-06-8 . This compound is characterized by the presence of oxirane (epoxide) groups and a thioether linkage, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxirane, 2,2’-[thiobis(4,1-phenyleneoxymethylene)]bis- typically involves the reaction of 4,4’-thiodiphenol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxirane rings.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The oxirane groups in the compound can undergo oxidation reactions to form diols.

    Reduction: The thioether linkage can be reduced to form thiols.

    Substitution: The oxirane rings can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols open the epoxide ring.

Common Reagents and Conditions:

    Oxidation: Reagents like (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents such as (LiAlH4) are commonly used.

    Substitution: Nucleophiles like or can be used under basic conditions.

Major Products Formed:

    Diols: from oxidation reactions.

    Thiols: from reduction reactions.

    Substituted alcohols or amines: from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: Oxirane, 2,2’-[thiobis(4,1-phenyleneoxymethylene)]bis- is used as a cross-linking agent in the synthesis of polymers and resins . Its ability to form stable three-dimensional networks makes it valuable in the production of high-performance materials.

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. Its reactive oxirane groups can form covalent bonds with nucleophiles in proteins and nucleic acids, enabling the study of protein-protein and protein-DNA interactions.

Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable conjugates with therapeutic agents. It can be used to enhance the solubility and stability of drugs, improving their bioavailability.

Industry: In the industrial sector, Oxirane, 2,2’-[thiobis(4,1-phenyleneoxymethylene)]bis- is used in the production of adhesives, coatings, and sealants. Its excellent adhesive properties and chemical resistance make it suitable for various applications.

Mechanism of Action

The mechanism of action of Oxirane, 2,2’-[thiobis(4,1-phenyleneoxymethylene)]bis- involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds. The thioether linkage provides additional stability to the molecule, making it resistant to hydrolysis and oxidation .

Molecular Targets and Pathways:

    Nucleophiles: The oxirane groups target nucleophiles such as amines, thiols, and hydroxyl groups.

    Pathways: The compound can participate in various chemical pathways, including polymerization and cross-linking reactions.

Comparison with Similar Compounds

    Bisphenol A diglycidyl ether (BADGE): Similar in structure but lacks the thioether linkage.

    Bisphenol F diglycidyl ether (BFDGE): Similar but has a different aromatic backbone.

    Epichlorohydrin-based epoxides: These compounds share the oxirane groups but differ in their overall structure and reactivity.

Uniqueness: Oxirane, 2,2’-[thiobis(4,1-phenyleneoxymethylene)]bis- is unique due to its thioether linkage, which imparts additional stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring long-term stability and durability .

Properties

IUPAC Name

2-[[4-[4-(oxiran-2-ylmethoxy)phenyl]sulfanylphenoxy]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4S/c1-5-17(6-2-13(1)19-9-15-11-21-15)23-18-7-3-14(4-8-18)20-10-16-12-22-16/h1-8,15-16H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPITKSLDBPUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)SC3=CC=C(C=C3)OCC4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30975-21-4
Details Compound: Oxirane, 2,2′-[thiobis(4,1-phenyleneoxymethylene)]bis-, homopolymer
Record name Oxirane, 2,2′-[thiobis(4,1-phenyleneoxymethylene)]bis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30975-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70296130
Record name 2,2'-{Sulfanediylbis[(4,1-phenylene)oxymethylene]}bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16558-06-8
Record name NSC107872
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-{Sulfanediylbis[(4,1-phenylene)oxymethylene]}bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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